4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound featuring both a pyrazole ring and a sulfonamide group. The trifluoromethyl group and the acetyl group contribute to its unique chemical properties, making it a fascinating subject for chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps:
Starting Material: : The synthesis begins with the formation of the pyrazole ring.
Substitution: : The trifluoromethyl group is introduced through electrophilic substitution reactions.
Acylation: : Acetylation of the benzene ring occurs via Friedel-Crafts acylation.
Cyclopentylation: : The cyclopentyl group is attached through nucleophilic substitution.
Sulfonamide Formation: : The final step involves the formation of the sulfonamide bond through sulfonation and subsequent amine coupling.
Industrial Production Methods
Industrial production often employs more robust and scalable methods, including:
Catalytic processes: to enhance reaction efficiency.
Continuous flow chemistry: for better yield and safety.
High-pressure reactors: to manage difficult reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the acetyl and cyclopentyl groups.
Reduction: : The nitro groups may be reduced to amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.
Major Products Formed
Oxidation: : Yields hydroxyl or carbonyl derivatives.
Reduction: : Results in amines and alcohols.
Substitution: : Produces various substituted benzene and pyrazole derivatives.
Scientific Research Applications
4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Acts as a probe for studying biological systems.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : The compound interacts with specific enzymes and receptors.
Pathways: : Alters signaling pathways, modulates enzyme activity, or inhibits receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-N-cyclopentyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
4-Acetyl-N-cyclopentyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
The trifluoromethyl group in 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide enhances its lipophilicity, metabolic stability, and biological activity, distinguishing it from other similar compounds.
This compound's multifaceted nature makes it a valuable asset across various fields of research and industrial applications. What sparked your interest in this particular compound?
Properties
IUPAC Name |
4-acetyl-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-14(26)15-6-8-17(9-7-15)29(27,28)25(16-4-2-3-5-16)13-12-24-11-10-18(23-24)19(20,21)22/h6-11,16H,2-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANWBZSUACAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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